Cas no 85777-50-0 (3-Methoxy-2,2-dimethylpropanoyl chloride)

3-Methoxy-2,2-dimethylpropanoyl chloride is a specialized acyl chloride derivative featuring a methoxy group and two methyl substituents on the α-carbon. This structural configuration enhances its reactivity as an acylating agent while providing steric hindrance, which can influence selectivity in synthetic applications. Its methoxy group further contributes to solubility in polar organic solvents, facilitating its use in nucleophilic substitution and esterification reactions. The compound is particularly valuable in pharmaceutical and fine chemical synthesis, where controlled acylation is required. Proper handling under inert conditions is recommended due to its moisture sensitivity. Purity and stability are critical for consistent performance in demanding synthetic workflows.
3-Methoxy-2,2-dimethylpropanoyl chloride structure
85777-50-0 structure
Product Name:3-Methoxy-2,2-dimethylpropanoyl chloride
CAS No:85777-50-0
MF:C6H11ClO2
MW:150.603341341019
CID:5729798
PubChem ID:13137132
Update Time:2025-05-19

3-Methoxy-2,2-dimethylpropanoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-2,2-dimethylpropanoyl chloride
    • AKOS026717771
    • SCHEMBL11166851
    • F2147-5320
    • 85777-50-0
    • 3-Methoxy-2,2-dimethylpropanoyl chloride
    • Inchi: 1S/C6H11ClO2/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3
    • InChI Key: DRHXPCBQKKTJHA-UHFFFAOYSA-N
    • SMILES: ClC(C(C)(C)COC)=O

Computed Properties

  • Exact Mass: 150.0447573g/mol
  • Monoisotopic Mass: 150.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26.3Ų

3-Methoxy-2,2-dimethylpropanoyl chloride Pricemore >>

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Additional information on 3-Methoxy-2,2-dimethylpropanoyl chloride

Introduction to 3-Methoxy-2,2-dimethylpropanoyl chloride (CAS No. 85777-50-0)

3-Methoxy-2,2-dimethylpropanoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 85777-50-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This acyl chloride derivative features a unique structural motif comprising a methyl ester group and a highly branched isopropylidene moiety, making it a versatile intermediate in the synthesis of complex molecules.

The compound belongs to the class of acyl chlorides, which are well-known for their reactivity in nucleophilic acyl substitution reactions. The presence of the 3-methoxy group on the isopropylidene backbone introduces additional functional diversity, enabling its use in constructing more intricate molecular architectures. This feature has made 3-Methoxy-2,2-dimethylpropanoyl chloride a valuable building block in the development of novel pharmaceuticals and agrochemicals.

In recent years, there has been a surge in research focused on the development of innovative synthetic methodologies for acyl chlorides due to their broad utility in drug discovery. The structural complexity of 3-Methoxy-2,2-dimethylpropanoyl chloride presents both challenges and opportunities for chemists seeking to develop efficient synthetic routes. Its unique framework has been explored in various transformations, including Friedel-Crafts acylations, alkylation reactions, and cross-coupling reactions, which are pivotal in constructing biologically active scaffolds.

One of the most compelling aspects of 3-Methoxy-2,2-dimethylpropanoyl chloride is its potential application in medicinal chemistry. Researchers have leveraged its reactivity to synthesize analogs of known bioactive compounds, aiming to improve pharmacological properties such as solubility, bioavailability, and target specificity. For instance, derivatives of this compound have been investigated as intermediates in the synthesis of kinase inhibitors and other therapeutic agents targeting neurological disorders.

The role of 3-Methoxy-2,2-dimethylpropanoyl chloride in drug development has been further highlighted by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. These efforts have led to the identification of novel lead compounds with promising pharmacological profiles. The structural features of this acyl chloride derivative have been strategically employed to modulate interactions with biological targets, thereby enhancing therapeutic efficacy.

Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of 3-Methoxy-2,2-dimethylpropanoyl chloride. Molecular modeling studies have provided insights into its interaction with enzymes and receptors, guiding the design of optimized derivatives. These computational approaches have complemented experimental investigations, offering a more holistic view of its utility in synthetic and medicinal chemistry.

The industrial significance of 3-Methoxy-2,2-dimethylpropanoyl chloride extends beyond academic research. Its synthesis has been optimized for scalability, ensuring that pharmaceutical companies can access this intermediate efficiently for large-scale production. Process chemists have developed robust methodologies for its preparation, emphasizing safety and environmental considerations while maintaining high yields and purity standards.

In conclusion,3-Methoxy-2,2-dimethylpropanoyl chloride (CAS No. 85777-50-0) represents a fascinating compound with diverse applications in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs and agrochemicals. As our understanding of molecular interactions continues to evolve,3-Methoxy-2,2-dimethylpropanoyl chloride is poised to play an even more significant role in shaping the future of chemical biology and drug discovery.

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